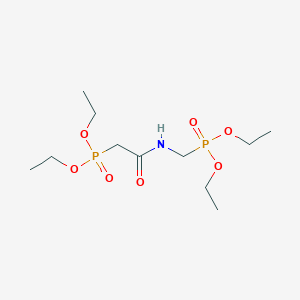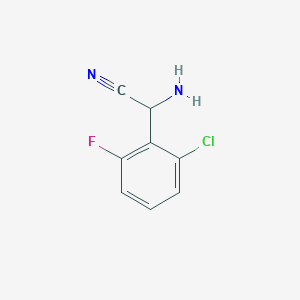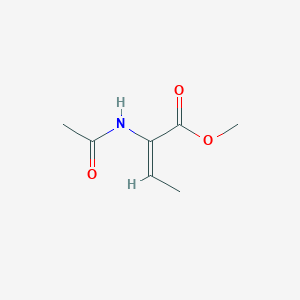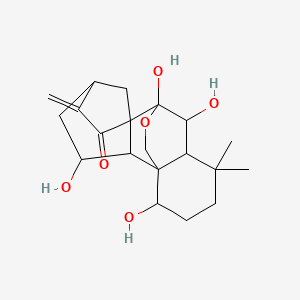
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (CH₃COO-), which is derived from methanol (CH₃OH) and a carboxylic acid.
Quinoline Derivative: The core structure is based on quinoline, a heterocyclic aromatic compound.
Fluorine Substitution: The fluorine atom (F) is substituted at position 6 of the quinoline ring.
Furan-2-carboxylate: The furan ring (a five-membered oxygen-containing ring) is attached to the quinoline via a carboxylate group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can participate in various chemical reactions:
Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Ester Hydrolysis: Acid (HCl or H₂SO₄) or base (NaOH or KOH).
- Reduction: Tetrahydroquinoline derivatives.
- Substitution: Fluorinated quinoline derivatives.
- Ester Hydrolysis: Furan-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential antiviral, antibacterial, or anticancer properties.
Pesticide Development: The quinoline scaffold is relevant in designing insecticides and herbicides.
Photophysical Studies: Investigation of its fluorescence properties.
Material Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- In antiviral research, it may inhibit viral enzymes or interfere with replication.
- In cancer studies, it could target specific pathways related to cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C16H12FNO4 |
|---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
methyl 5-[(6-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H12FNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3 |
InChI Key |
MUCCOPBTAXOASM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)











